molecular formula C14H13BrN2OS B2849550 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 304690-76-4

4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2849550
CAS No.: 304690-76-4
M. Wt: 337.24
InChI Key: CFZNVWNPKMDGHT-UHFFFAOYSA-N
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Description

4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a chemical compound with the molecular formula C14H13BrN2OS and a molecular weight of 337.24 g/mol. It belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold extensively studied in medicinal chemistry due to its wide range of pharmacological applications . The compound features a 4,5,6,7-tetrahydrobenzo[d]thiazole core, a saturated ring system that can influence the molecule's planarity and bioavailability, coupled with a 4-bromobenzamide substituent. The bromine atom serves as a distinctive handle for further synthetic modification, enabling structure-activity relationship (SAR) studies and the creation of diverse chemical libraries. Researchers value 2-aminothiazole derivatives like this compound as key intermediates in synthesizing biologically active molecules. These analogs are recognized for their potent and targeted inhibitory actions against various enzymes . Specifically, closely related compounds have demonstrated significant potential as inhibitors of enzymes like urease, with IC50 values compared to standard inhibitors such as thiourea, and α-glucosidase, which is a key target for managing postprandial hyperglycemia in diabetes . Furthermore, such derivatives have shown potent scavenging activity against free radicals like DPPH, indicating potential antioxidant applications . The tetrahydrobenzo ring system in the core structure may contribute to favorable physicochemical properties. In silico predictions for similar 2-aminothiazole compounds suggest high gastrointestinal absorption, optimal skin permeation (with Log Kp values typically ranging from -5.83 to -6.54 cm/s), and an inability to cross the blood-brain barrier, which can be a desirable safety feature for certain therapeutic targets . This compound is intended for research applications only, including use as a standard in assay development, as a building block in synthetic organic chemistry, and for investigating new enzyme inhibitors and therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZNVWNPKMDGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis begins with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole (1 ), a bicyclic amine-thiazole hybrid. This precursor is commercially available or synthesized via cyclocondensation of cyclohexanone with thiourea derivatives under acidic conditions. For target compound synthesis, 1 undergoes selective protection of the primary amine at position 6 using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) at −5°C to 0°C, yielding (S)-tert-butyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ylcarbamate (2 ) (Scheme 1).

Acylation Reaction with 4-Bromobenzoyl Chloride

The Boc-protected intermediate 2 is subsequently acylated at the secondary amine (position 2) using 4-bromobenzoyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) serves as a base to neutralize HCl generated during the reaction. The reaction proceeds at room temperature for 6–8 hours, affording the N-acyl-Boc-protected intermediate (3 ). Final deprotection of the Boc group is achieved via treatment with hydrochloric acid in dioxane, yielding the target compound as a crystalline solid (Figure 1).

Table 1: Reagents and Conditions for Key Synthesis Steps

Step Reagents/Conditions Solvent Temperature Time Yield
Boc Protection Boc₂O, K₂CO₃ THF −5°C to 0°C 6 h 85%
Acylation 4-BrC₆H₄COCl, TEA DCM RT 8 h 78%
Deprotection HCl/dioxane Dioxane RT 2 h 92%

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis confirms the presence of critical functional groups. The Boc-protected intermediate 2 exhibits a carbonyl stretch at 1699 cm⁻¹ (C=O, carbamate) and N–H bending at 1540 cm⁻¹. Post-acylation, the amide C=O stretch appears at 1650 cm⁻¹, while the azomethine (C=N) vibration of the thiazole ring is observed at 1618 cm⁻¹. Deprotection eliminates the Boc-associated peaks, with the final product showing a broad N–H stretch at 3321 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) of the target compound reveals:

  • A singlet at δ 7.82 ppm (2H, Ar–H ortho to Br)
  • A multiplet at δ 2.37–1.86 ppm (4H, cyclohexenyl CH₂)
  • A downfield-shifted NH proton at δ 10.12 ppm (amide).
    ¹³C NMR corroborates the structure with a carbonyl carbon at δ 167.5 ppm (C=O) and quaternary carbons at δ 134.2 ppm (C–Br) and 152.8 ppm (thiazole C2).

Optimization of Reaction Parameters

Solvent and Base Selection

The acylation step’s efficiency depends on solvent polarity and base strength. Dichloromethane (DCM) outperforms THF and ethyl acetate due to its ability to stabilize the acyl chloride intermediate. Triethylamine (TEA) proves superior to pyridine or DMAP in scavenging HCl, achieving a 78% yield compared to <60% with alternatives.

Temperature and Stoichiometry

Maintaining room temperature during acylation prevents undesired side reactions, such as Boc group cleavage. A 1:1 molar ratio of 4-bromobenzoyl chloride to amine precursor ensures complete conversion without excess reagent accumulation.

Table 2: Impact of Reaction Conditions on Acylation Yield

Condition Variation Yield
Solvent DCM 78%
Solvent THF 52%
Base TEA 78%
Base Pyridine 58%
Temperature 0°C 45%
Temperature RT 78%

Applications and Biological Relevance

While direct biological data for this compound remains limited, structural analogs exhibit notable anticancer activity. Schiff base derivatives of tetrahydrobenzo[d]thiazoles demonstrate IC₅₀ values of 0.1–10 µg/mL against breast (MCF-7) and colorectal (HCT116) carcinoma lines. The bromine substituent enhances electrophilicity, potentially improving DNA intercalation or kinase inhibition.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these kinases, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Variants: Thiazole vs. Thiophene Derivatives

A key structural distinction lies in the heterocyclic core. The target compound employs a tetrahydrobenzo[d]thiazole ring, whereas analogs like 4-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxoethyl ethanethioate (3c) and 4-bromo-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide (4b) use a tetrahydrobenzo[b]thiophene ring. Thiophenes lack the nitrogen atom present in thiazoles, reducing hydrogen-bonding capacity and altering pharmacological interactions.

Table 1: Heterocycle Comparison
Compound Heterocycle Type Key Substituents Melting Point (°C) Yield (%)
Target Compound Tetrahydrobenzo[d]thiazole 4-Bromobenzamide Not reported Not reported
4b () Tetrahydrobenzo[b]thiophene 3-Cyano, bromobutaneamide 173–174 67
3c () Tetrahydrobenzo[b]thiophene 3-Cyano, ethanethioate 170.0–170.5 96

Substituent Effects on Reactivity and Bioactivity

Bromine Position and Functional Groups

The para-bromine on the benzamide group in the target compound contrasts with bromine placement in other analogs. For instance, 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole () incorporates bromine on a thiadiazole ring, which is highly reactive toward nucleophilic substitution with secondary amines. This reactivity is absent in the target compound due to its stable aromatic bromobenzamide group .

Pharmacologically Active Derivatives

In , 3,4-dimethoxy-N-((R)-1-(3-(((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)ethyl)benzamide (Example 31) shares the tetrahydrobenzo[d]thiazole core but includes methoxy and propylamino groups. These modifications enhance its binding to targets in chronic obstructive pulmonary disease (COPD) therapy, demonstrating how substituent diversity drives therapeutic utility .

Table 2: Bioactivity Comparison
Compound Key Functional Groups Reported Activity
Target Compound 4-Bromobenzamide API intermediate (potential)
Example 31 () Methoxy, propylamino COPD treatment candidate
Quinazolinone derivatives () Bromo, pyrazole, thiadiazole Analgesic activity (selected)

Biological Activity

4-Bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a bromine atom on the benzene ring and a tetrahydrobenzo[d]thiazole moiety. Its unique structure allows it to interact with various biological targets, particularly in the context of antimicrobial and anticancer activities.

The primary target of this compound is the LasB system of Gram-negative bacteria. This compound acts by binding to the active site of the Pseudomonas aeruginosa quorum sensing LasR system , inhibiting its function and disrupting bacterial communication pathways. As a result, it affects the quorum sensing pathway , leading to reduced virulence and pathogenicity in bacterial populations.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly those exhibiting quorum sensing mechanisms.
  • Anticancer Properties : Research indicates that derivatives of this compound can act as potent antiproliferative agents against cancer cell lines. For instance, related compounds have shown IC50 values as low as 1.73 μM against FaDu cells (a human head and neck cancer cell line), indicating significant cytotoxicity .

Antimicrobial Studies

A study highlighted that this compound effectively inhibited the LasB enzyme in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production. The inhibition of this enzyme disrupts the bacterial communication necessary for coordinated infection processes.

Anticancer Activity

In another research effort focusing on related compounds with similar structures, it was found that they exhibited dual topoisomerase I and II inhibition, which is vital for cancer cell proliferation. The compounds induced apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest at the G2/M phase. This was confirmed by various assays including western blot analysis showing increased levels of cleaved caspase-3 and LC3A/B .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
4-Bromo-N-(4-aminoaryl)benzamideStructureAntiproliferative1.73
Benzamide Derivative AStructureQuorum sensing inhibitor2.00
Benzamide Derivative BStructureAnticancer (MCF-7)0.096

Q & A

Basic Research Questions

What are the optimal synthetic conditions for 4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide to maximize yield and purity?

Methodological Answer:
The synthesis typically involves coupling 4-bromobenzoyl chloride with the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine precursor. Key parameters include:

  • Solvent Selection: Dichloromethane (DCM) is commonly used due to its inertness and ability to dissolve both reactants .
  • Catalyst/Base: Triethylamine (TEA, 3 equivalents) neutralizes HCl byproducts, improving reaction efficiency .
  • Molar Ratios: A 1:1 molar ratio of 4-bromobenzoyl chloride to the thiazol-2-amine precursor minimizes side reactions .
  • Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product in >75% yield .

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